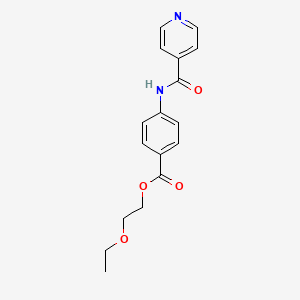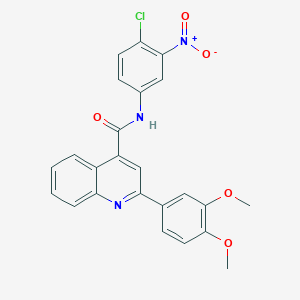
2-ethoxyethyl 4-(isonicotinoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxyethyl 4-(isonicotinoylamino)benzoate, also known as EIN-017, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. EIN-017 belongs to the class of isonicotinoyl hydrazide derivatives, which have been studied extensively for their anti-tuberculosis and anti-inflammatory properties.
作用机制
The mechanism of action of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have various biochemical and physiological effects. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the activity of various enzymes involved in cell growth and survival, such as AKT and NF-κB. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which protect cells against oxidative stress. 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and immune response.
实验室实验的优点和局限性
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has not been extensively tested in human clinical trials, which limits its potential for clinical translation.
未来方向
There are several potential future directions for research on 2-ethoxyethyl 4-(isonicotinoylamino)benzoate. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is potential for 2-ethoxyethyl 4-(isonicotinoylamino)benzoate to be used in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 2-ethoxyethyl 4-(isonicotinoylamino)benzoate involves the reaction of 4-aminobenzoic acid with isonicotinic acid hydrazide in the presence of phosphorus oxychloride to form 4-(isonicotinoyl)aminobenzoic acid. The resulting compound is then reacted with 2-ethoxyethanol and thionyl chloride to produce 2-ethoxyethyl 4-(isonicotinoylamino)benzoate.
科学研究应用
2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has shown promising results in the treatment of cancer and neurodegenerative diseases. Studies have shown that 2-ethoxyethyl 4-(isonicotinoylamino)benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-ethoxyethyl 4-(isonicotinoylamino)benzoate has been found to protect neurons against oxidative stress and reduce neuroinflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-ethoxyethyl 4-(pyridine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-11-12-23-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOVNYMFLRSAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-[(pyridin-4-ylcarbonyl)amino]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![4-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6137838.png)
![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)
![3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)